

Shu 9119: A Pharmacological Tool for Interrogating Immune Surveillance

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Compound of Interest

Compound Name: Shu 9119

Cat. No.: B1681662

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Shu 9119 is a potent and widely utilized pharmacological tool in the study of the melanocortin system. It acts as a high-affinity antagonist for the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors, while exhibiting partial agonist activity at the melanocortin-5 receptor (MC5R).^{[1][2][3][4]} The melanocortin system, traditionally known for its role in regulating energy homeostasis, feeding behavior, and pigmentation, is increasingly recognized for its significant immunomodulatory functions.^{[5][6]} Melanocortin receptors are expressed on various immune cells, including macrophages and lymphocytes, where their activation by endogenous agonists like α -melanocyte-stimulating hormone (α -MSH) typically leads to anti-inflammatory responses.^{[1][5]} **Shu 9119**, by blocking the action of these endogenous ligands at MC3R and MC4R, serves as an invaluable tool to investigate the role of these specific receptors in immune surveillance and inflammatory processes. These application notes provide a comprehensive overview of **Shu 9119**, its mechanism of action, and detailed protocols for its use in immune surveillance research.

Mechanism of Action

Shu 9119 is a synthetic cyclic peptide analog of α -MSH.^[7] Its primary mechanism of action involves competitive antagonism at MC3 and MC4 receptors, thereby inhibiting the downstream signaling cascades initiated by endogenous melanocortin peptides.^[1] Activation of MC3R and

MC4R on immune cells by agonists typically leads to an increase in intracellular cyclic AMP (cAMP) levels and modulation of the nuclear factor-kappa B (NF- κ B) signaling pathway, resulting in a decrease in the production of pro-inflammatory cytokines (e.g., TNF- α , IL-1 β , IL-6) and an increase in anti-inflammatory mediators (e.g., IL-10, Heme oxygenase-1).[1][5][8] By blocking these receptors, **Shu 9119** can reverse these anti-inflammatory effects, thus revealing the underlying contribution of the MC3R and MC4R pathways to immune regulation.[1][5]

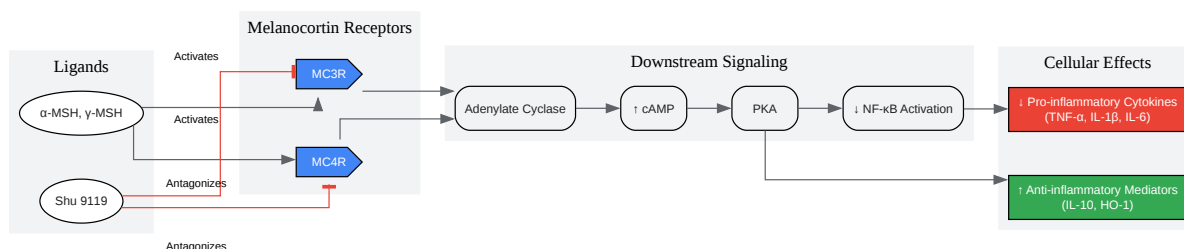
Data Presentation

Quantitative Data for Shu 9119

Parameter	Receptor	Species	Value	Reference
IC50	MC3R	Human	0.23 nM	[1][2][3][4]
MC4R	Human	0.06 nM	[1][2][3][4]	
EC50	MC5R (partial agonist)	Human	0.12 nM	[1]
Ki	MC4R	Mouse	0.63 nM	[7]

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by **Shu 9119**.



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Caption: Shu 9119 mechanism of action.

Experimental Protocols

In Vitro Cytokine Release Assay

This protocol is designed to assess the effect of **Shu 9119** on cytokine production from immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), in response to an inflammatory stimulus.

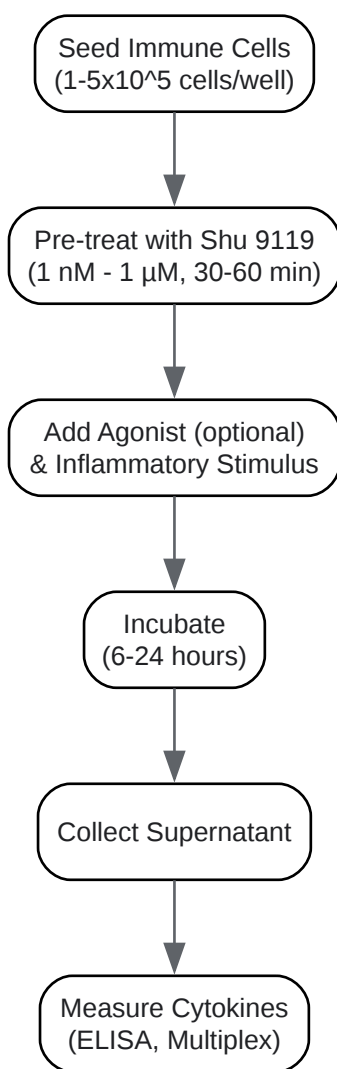
Materials:

- **Shu 9119** (lyophilized powder)
- Sterile, endotoxin-free PBS or cell culture medium for reconstitution
- Immune cells (e.g., RAW 264.7 macrophage cell line, primary macrophages, or PBMCs)
- Complete cell culture medium
- Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), phorbol 12-myristate 13-acetate (PMA) and ionomycin)
- Melanocortin receptor agonist (e.g., α -MSH)
- 96-well cell culture plates
- Cytokine detection assay kit (e.g., ELISA or multiplex bead array)

Protocol:

- **Shu 9119** Preparation: Reconstitute lyophilized **Shu 9119** in sterile, endotoxin-free PBS or cell culture medium to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Further dilute the stock solution in complete cell culture medium to the desired working concentrations just before use.
- Cell Seeding: Seed immune cells in a 96-well plate at a density of 1×10^5 to 5×10^5 cells/well in 100 μ L of complete cell culture medium. Incubate for 2-4 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.

- Pre-treatment with **Shu 9119**: Add 50 μ L of medium containing various concentrations of **Shu 9119** (e.g., 1 nM to 1 μ M) to the appropriate wells. For control wells, add 50 μ L of medium alone. Incubate for 30-60 minutes at 37°C.
- Agonist and Stimulus Addition:
 - To investigate the antagonism of endogenous melanocortins, add 50 μ L of the inflammatory stimulus (e.g., LPS at 100 ng/mL).
 - To investigate the antagonism of exogenous agonists, add 50 μ L of the melanocortin agonist (e.g., α -MSH at 10-100 nM) followed by the inflammatory stimulus.
- Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. The incubation time will depend on the specific cytokine being measured.
- Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store at -80°C until analysis.
- Cytokine Measurement: Quantify the concentration of cytokines (e.g., TNF- α , IL-6, IL-10) in the supernatants using an appropriate immunoassay, following the manufacturer's instructions.



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Caption: In vitro cytokine release assay workflow.

In Vivo Model of Endotoxemia

This protocol describes a general approach to investigate the in vivo effects of **Shu 9119** on the systemic inflammatory response induced by endotoxin.

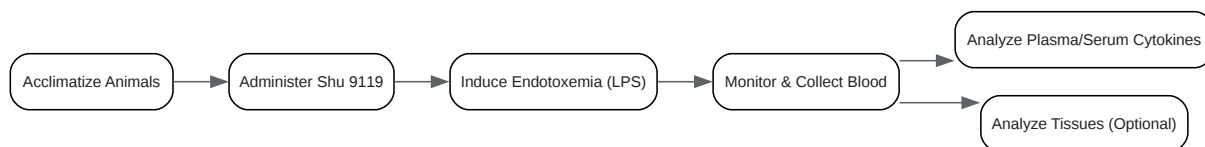
Materials:

- **Shu 9119**
- Sterile, pyrogen-free saline for injection

- Lipopolysaccharide (LPS) from E. coli
- Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats)
- Anesthetic
- Blood collection supplies

Protocol:

- Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
- **Shu 9119** Administration: Dissolve **Shu 9119** in sterile, pyrogen-free saline. Administer **Shu 9119** to the animals via an appropriate route (e.g., intraperitoneal (i.p.) or intravenous (i.v.) injection). A typical dose range for mice is 0.1-1 mg/kg. The timing of administration should be determined based on the pharmacokinetic properties of the compound, but is often 30-60 minutes prior to the inflammatory challenge.
- Induction of Endotoxemia: Administer LPS (e.g., 1-5 mg/kg, i.p.) to induce a systemic inflammatory response.
- Monitoring and Sample Collection: Monitor the animals for signs of sickness behavior. At predetermined time points (e.g., 2, 6, and 24 hours post-LPS), collect blood samples via an appropriate method (e.g., tail vein, retro-orbital sinus, or cardiac puncture under terminal anesthesia).
- Cytokine Analysis: Process the blood to obtain plasma or serum and store at -80°C. Measure the levels of pro- and anti-inflammatory cytokines using ELISA or multiplex assays.
- Tissue Analysis (Optional): At the end of the experiment, tissues such as the spleen, liver, and brain can be collected for analysis of immune cell infiltration (by histology or flow cytometry) or gene expression of inflammatory mediators (by qRT-PCR).



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